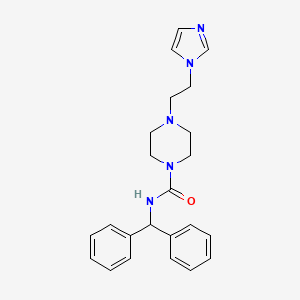

4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzhydryl-4-(2-imidazol-1-ylethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O/c29-23(28-17-15-26(16-18-28)13-14-27-12-11-24-19-27)25-22(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,19,22H,13-18H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDSTQNFLSYXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The piperazine ring can be introduced through nucleophilic substitution reactions, and the benzhydryl group is often added via Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing these synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can target the imidazole ring or the benzhydryl group.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzhydryl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the benzhydryl group can produce benzhydrol derivatives.

Scientific Research Applications

Cancer Treatment

One of the most prominent applications of this compound is its role as a potential inhibitor of histone deacetylases (HDACs). HDAC inhibitors are significant in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.

Case Study: HDAC Inhibition

A study focused on the design and synthesis of 1-benzhydryl-piperazine-based HDAC inhibitors, which included derivatives similar to 4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide. The synthesized compounds demonstrated selective inhibition of HDAC6, leading to increased apoptosis in MDA-MB-231 breast cancer cells. The compounds were tested at various concentrations, showing a dose-dependent reduction in cell viability with an IC50 value calculated through MTT assays .

| Compound | IC50 (μM) | Selectivity | Apoptosis Induction |

|---|---|---|---|

| Compound 6b | 12.5 | High | Early apoptosis observed |

| Compound 7b | 15.0 | Moderate | Increased apoptotic cells |

| Compound 8b | 10.0 | High | Significant apoptosis |

Neurological Disorders

Another significant application is in the treatment of neurological disorders. The compound's structure allows it to interact with various neurotransmitter systems, potentially providing therapeutic benefits for conditions like anxiety and depression.

Biochemical Probes

This compound serves as a valuable biochemical probe for studying cellular mechanisms involving piperazine derivatives.

Research Findings

Research has shown that this compound can be utilized to investigate the role of piperazine-containing compounds in various biological processes, including their effects on cell signaling pathways and protein interactions.

Mechanism of Action

The mechanism of action of 4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The benzhydryl group can contribute to the compound’s overall stability and lipophilicity, affecting its distribution and metabolism in biological systems.

Comparison with Similar Compounds

Structural Analogues with Imidazole and Piperazine/Piperidine Moieties

Table 1: Key Structural Analogues and Their Features

Spectroscopic Characterization

Biological Activity

4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, an imidazole moiety, and a benzhydryl group. Its molecular formula is C₂₃H₃₃N₃O, and it has a molecular weight of approximately 365.54 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In one study, piperazine derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL, indicating strong antibacterial activity .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. Studies focusing on the inhibition of cyclin-dependent kinases (CDK4/6) have revealed that modifications to the piperazine scaffold can enhance potency against cancer cell lines. For example, certain derivatives were able to effectively degrade target proteins associated with cancer progression, demonstrating the potential for therapeutic application in oncology .

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological activities. The compound's ability to interact with neurotransmitter receptors suggests potential use in treating neurological disorders. For instance, modifications in the piperazine structure can lead to enhanced binding affinity for opioid receptors, which may be beneficial in pain management therapies .

Study 1: Antibacterial Efficacy

A study conducted on various piperazine derivatives found that those incorporating the imidazole moiety exhibited enhanced antibacterial activity against resistant strains of bacteria. The research highlighted the importance of structural features in determining biological efficacy .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4a | 0.78 | Superior to ethambutol |

| 4b | 1.56 | Equally active as ethambutol |

Study 2: Anticancer Activity

In a series of experiments targeting CDK4/6 kinases, several compounds derived from the piperazine scaffold were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that specific modifications led to significant increases in potency:

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.5 | CDK4 |

| Compound B | 0.3 | CDK6 |

Study 3: Neuropharmacological Studies

Research exploring the interaction of piperazine derivatives with opioid receptors has shown varied affinities based on structural modifications. One notable finding was that specific substitutions on the piperazine ring could increase selectivity towards delta-opioid receptors .

Q & A

Q. Advanced Strategy :

- Catalyst Screening : Use Pd/C or CuI for coupling reactions to enhance regioselectivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Purification : Gradient column chromatography (chloroform:methanol, 3:1) reduces byproduct contamination .

Data-Driven Example : Substituent bulkiness inversely correlates with yield; electron-withdrawing groups (e.g., -Cl) improve cyclization efficiency .

What strategies resolve discrepancies in spectral data during structural elucidation?

Q. Advanced Analysis :

- Solvent Effects : DMSO-d6 vs. CDCl3 shifts NH proton signals (δ10.93–12.36 in DMSO due to hydrogen bonding) .

- Tautomerism : Imidazole ring protonation states alter ¹H-NMR splitting patterns (e.g., δ5.93 for NH in D₂O-exchangeable environments) .

- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC-1990392) resolves ambiguous NOE correlations .

How do structural modifications influence the compound’s pharmacological profile?

Q. SAR Insights :

- Imidazole Substituents : 4-Chlorophenyl groups enhance anticonvulsant activity (ED₅₀ 23 mg/kg in MES models) compared to unsubstituted analogs .

- Piperazine Flexibility : Ethyl spacers between imidazole and piperazine improve blood-brain barrier penetration .

- Benzhydryl Groups : Hydrophobic substituents increase affinity for histamine H₁/H₄ receptors (Ki < 100 nM) .

What in vitro models are suitable for initial bioactivity screening?

Q. Methodological Guidance :

- Enzyme Inhibition : Assay acetylcholinesterase (AChE) or carbonic anhydrase isoforms via Ellman’s method .

- Receptor Binding : Radioligand displacement assays (e.g., [³H]-mepyramine for H₁ receptor affinity) .

- Cytotoxicity : MTT assays on HEK-293 or SH-SY5Y cell lines to evaluate IC₅₀ values .

What in vivo models are appropriate for evaluating anticonvulsant efficacy?

Q. Advanced Models :

- Maximal Electroshock (MES) : Quantifies seizure protection in mice (dose-dependent reduction in tonic-clonic seizures) .

- Subcutaneous Pentylenetetrazole (scPTZ) : Screens for GABAergic activity by threshold seizure modulation .

- Kindling Models : Chronic electrical stimulation evaluates disease-modifying potential .

How to design experiments to assess metabolic stability?

Q. Methodological Workflow :

Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor.

LC-MS/MS Analysis : Monitor parent compound depletion (t₁/₂ calculation) and metabolite identification .

CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) quantify isoform-specific interactions .

What purification techniques are effective for this compound?

Q. Basic Protocol :

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 215–239°C) .

- Flash Chromatography : Silica gel (200–300 mesh) with chloroform:methanol (gradient 10:1 to 3:1) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers .

How to analyze regioselectivity in heterocyclic ring formation?

Q. Advanced Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.